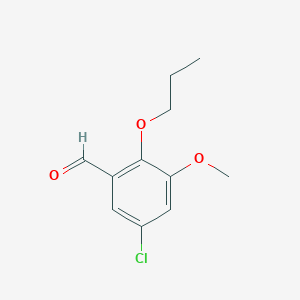

5-Chloro-3-methoxy-2-propoxybenzaldehyde

Description

Significance of Substituted Benzaldehydes in Organic and Medicinal Chemistry

Substituted benzaldehydes are a class of organic compounds that are foundational to numerous chemical processes and have a wide array of applications, particularly in medicinal chemistry. epa.gov These compounds, characterized by a benzene (B151609) ring attached to a formyl group with additional functional groups at various positions, are versatile building blocks in organic synthesis. hit2lead.comepa.govnih.gov

Their significance stems from their reactivity and ability to participate in various chemical reactions to form more complex molecules. For instance, they are key reactants in the synthesis of Schiff bases and pyrazole (B372694) derivatives. epa.gov The specific substituents on the benzaldehyde (B42025) ring can dramatically influence the compound's chemical properties and biological activity. This allows chemists to design and synthesize molecules with tailored functions.

In medicinal chemistry, substituted benzaldehydes have been investigated for a range of therapeutic applications. Certain derivatives have been designed to act as allosteric modulators of hemoglobin, which could have implications for treating conditions like sickle cell disease. nih.gov The ability to introduce various functional groups onto the benzaldehyde scaffold allows for the fine-tuning of a molecule's interaction with biological targets. nih.govsigmaaldrich.com

Contextualization of the 5-Chloro-3-methoxy-2-propoxybenzaldehyde Scaffold in Current Research

The scaffold of this compound is a unique combination of a chlorinated and alkoxylated benzaldehyde. While direct research on this specific compound is limited, the study of analogous structures provides a context for its potential areas of investigation.

For example, research into derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide has shown anti-proliferative activity against various cancer cell lines. researchgate.net This suggests that the 5-chloro-2-methoxy substitution pattern on a benzamide (B126) core can be a starting point for the development of anti-cancer agents.

Furthermore, studies on other substituted benzaldehydes have explored their potential as inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer therapy. mdpi.com The nature and position of the substituents on the benzaldehyde ring are crucial for the inhibitory activity. mdpi.com

The synthesis of substituted benzaldehydes is an active area of research, with various methods being developed to efficiently create these valuable molecules. researchgate.netresearchgate.net These methods often focus on achieving high yields and accommodating a variety of functional groups.

While the specific research journey of this compound is yet to be fully documented in mainstream scientific literature, its structural features place it at the intersection of several important areas of chemical and medicinal research. The foundation laid by the extensive study of other substituted benzaldehydes provides a strong rationale for the future investigation of this and related compounds.

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methoxy-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGLATICPAWALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598863 | |

| Record name | 5-Chloro-3-methoxy-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828272-37-3 | |

| Record name | 5-Chloro-3-methoxy-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Methoxy 2 Propoxybenzaldehyde and Its Derivatives

Established Synthetic Routes to Substituted Benzaldehydes

The synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde can be strategically planned from commercially available precursors such as 2,3-dihydroxybenzaldehyde. The core of the synthesis involves a series of regioselective alkylation and subsequent halogenation reactions.

Alkylation Reactions in Benzaldehyde (B42025) Synthesis

Alkylation reactions are fundamental to the construction of the target molecule, specifically for the introduction of the methoxy (B1213986) and propoxy groups. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on an aromatic ring, is a key example of such reactions. However, for the introduction of alkoxy groups, nucleophilic substitution reactions like the Williamson ether synthesis are more directly applicable.

In the context of synthesizing this compound from a dihydroxy precursor, the sequential introduction of alkyl groups onto the hydroxyl moieties is a critical step. The regioselectivity of these alkylations is a significant consideration, often influenced by the relative acidity of the phenolic protons and steric hindrance.

Etherification Strategies (e.g., Propoxy and Methoxy Introduction)

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers, including the methoxy and propoxy substituents in the target molecule. wikipedia.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the proposed synthesis of this compound starting from 2,3-dihydroxybenzaldehyde, a stepwise etherification can be envisioned.

The first step would involve the selective propoxylation of one of the hydroxyl groups, followed by the methylation of the remaining hydroxyl group. The regioselectivity of the initial propoxylation can be influenced by the reaction conditions. For instance, in dihydroxybenzaldehydes, the hydroxyl group para to the aldehyde is generally more acidic and thus more reactive towards alkylation. mdpi.comnih.gov However, in 2,3-dihydroxybenzaldehyde, the hydroxyl group at the 2-position may exhibit different reactivity due to potential intramolecular hydrogen bonding with the adjacent aldehyde group.

A general procedure for the Williamson ether synthesis is presented in the table below:

| Reaction Step | Reactants | Reagents | Typical Conditions | Product |

| Propoxylation | 2,3-dihydroxybenzaldehyde, 1-bromopropane | Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, Acetone), Heat | 2-propoxy-3-hydroxybenzaldehyde |

| Methylation | 2-propoxy-3-hydroxybenzaldehyde, Iodomethane | Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, Acetone), Heat | 3-methoxy-2-propoxybenzaldehyde |

Halogenation Procedures (e.g., Chloro Introduction)

The final step in the proposed synthesis of this compound is the introduction of a chlorine atom onto the aromatic ring. Electrophilic aromatic substitution is the key mechanism for this transformation. The chlorination of benzaldehyde in the presence of a Lewis acid catalyst such as anhydrous ferric chloride typically directs the incoming electrophile to the meta position relative to the aldehyde group.

In the case of 3-methoxy-2-propoxybenzaldehyde, the existing alkoxy groups are ortho, para-directing. The cumulative effect of the aldehyde (meta-directing) and the two alkoxy groups (ortho, para-directing) would favor the introduction of the chlorine atom at the 5-position, which is para to the propoxy group and ortho to the methoxy group, leading to the desired product.

| Reaction | Substrate | Reagents | Catalyst | Product |

| Chlorination | 3-methoxy-2-propoxybenzaldehyde | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) | Anhydrous Ferric Chloride (FeCl₃) | This compound |

Advanced Synthetic Approaches

Modern synthetic methodologies can offer improvements in terms of reaction times, yields, and environmental impact compared to traditional methods.

Microwave-Assisted Synthesis of Benzaldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. This methodology has been successfully applied to the synthesis of various substituted benzaldehyde derivatives. For instance, microwave irradiation has been shown to be effective in promoting condensation reactions involving benzaldehydes. While specific literature on the microwave-assisted synthesis of this compound is not available, the individual steps of etherification and halogenation could potentially be accelerated using this technology.

Carbon-Carbon Cross-Coupling Reactions for Aryl-Substituted Benzaldehydes (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

While not directly applicable to the synthesis of the core structure of this compound, the Suzuki-Miyaura reaction is highly relevant for the synthesis of its aryl-substituted derivatives. For example, if the synthesis started with a halogenated benzaldehyde precursor, this position could be functionalized with various aryl groups using the Suzuki-Miyaura coupling. This approach allows for the generation of a diverse library of derivatives for further studies.

The general scheme for a Suzuki-Miyaura coupling to produce an aryl-substituted benzaldehyde is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Halogenated Benzaldehyde Derivative | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Substituted Benzaldehyde Derivative |

Multi-Component Reactions Involving Aldehyde Moieties

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. This approach is characterized by high atom economy and efficiency. rsc.orgbeilstein-journals.org The aldehyde functional group in compounds like this compound is a key reactant in several named MCRs.

Substituted benzaldehydes are frequently employed in well-known MCRs, including:

Biginelli Reaction: This reaction typically involves the condensation of a β-ketoester, an aldehyde, and urea or thiourea to produce dihydropyrimidinones. mdpi.com The use of a substituted benzaldehyde, such as this compound, would be expected to yield a corresponding dihydropyrimidinone with the substituted phenyl group at the 4-position of the heterocyclic ring. mdpi.com

Mannich Reaction: In its three-component format, the Mannich reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to form β-amino carbonyl compounds, also known as Mannich bases. mdpi.com this compound could serve as the aldehyde component in this reaction.

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituted aldehydes. beilstein-journals.org

Hantzsch Pyridine Synthesis: This MCR traditionally involves an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

While specific examples utilizing this compound in these MCRs are not extensively documented in readily available literature, the reactivity of the aldehyde group makes it a suitable candidate for such transformations. The electronic effects of the chloro, methoxy, and propoxy substituents on the aromatic ring can influence the reactivity of the aldehyde and the yields of the MCR products.

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives necessitates the carefully planned preparation of key precursors and intermediates. A plausible synthetic strategy would involve the sequential functionalization of a simpler aromatic starting material.

A likely precursor to the target molecule is a substituted 2-hydroxybenzaldehyde. For instance, 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) serves as a key intermediate. The synthesis of this intermediate can be followed by the introduction of the propoxy group via Williamson ether synthesis.

A potential synthetic route could be:

Starting Material: A commercially available substituted phenol or anisole.

Formylation: Introduction of the aldehyde group onto the aromatic ring. Methods like the Vilsmeier-Haack reaction or the Duff reaction can be employed.

Chlorination: Introduction of the chloro substituent at the desired position. This is typically achieved through electrophilic aromatic substitution using a suitable chlorinating agent.

Alkylation: The final step to obtain this compound would be the O-alkylation of the hydroxyl group of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as potassium carbonate. acs.orggoogle.com This method has been successfully used for the synthesis of other 2-alkoxy-5-methoxybenzaldehydes. umich.edu

The synthesis of derivatives can be achieved by modifying the functional groups of the benzaldehyde or by using the aldehyde as a starting point for further reactions. For example, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, which can then be further functionalized.

A study on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives started from 5-chloro-2-methoxybenzoic acid, which itself can be synthesized from the corresponding benzaldehyde. researchgate.net

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations include:

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical. For substituted benzaldehydes, common industrial starting points are toluene or substituted toluenes.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly assessed. This includes managing exothermic reactions, handling corrosive materials like acid chlorides, and mitigating the risks of flammable solvents.

Reaction Efficiency and Yield Optimization: Maximizing the yield of each synthetic step is crucial for economic viability. This involves optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time.

Catalyst Selection and Recovery: For catalytic reactions, the choice of catalyst is important. For instance, in formylation reactions like the Gatterman-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, the efficiency and recyclability of the catalyst are key economic factors. google.com

Solvent Selection and Recovery: The choice of solvent can significantly impact reaction rates, product purity, and environmental footprint. Industrial processes favor the use of recoverable and recyclable solvents. The use of greener solvents is also an increasing consideration.

Purification and Isolation: Developing efficient and scalable methods for product purification is essential. This may involve crystallization, distillation, or chromatography. The choice of method depends on the physical properties of the product and the impurities present.

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. Minimizing waste through high-yield reactions and recycling of materials is a primary goal.

Regulatory Compliance: The manufacturing process must comply with all relevant environmental, health, and safety regulations.

A common industrial method for the manufacture of benzaldehyde is the hydrolysis of benzal chloride, which is obtained from the side-chain chlorination of toluene. ncert.nic.in Similar strategies, starting from a suitably substituted toluene, could be envisioned for the industrial production of this compound.

Chemical Transformations and Derivatization Strategies of 5 Chloro 3 Methoxy 2 Propoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity in 5-Chloro-3-methoxy-2-propoxybenzaldehyde, participating in a variety of classical organic reactions.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophiles such as primary amines and hydrazides to form Schiff bases and hydrazones, respectively. These reactions typically proceed by the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine, commonly known as a Schiff base. This reaction is often catalyzed by a small amount of acid. The resulting Schiff bases can be valuable intermediates or final products in their own right, with applications in various fields, including medicinal chemistry. For instance, Schiff bases derived from the related compound 5-chloro-salicylaldehyde have been synthesized and shown to possess antimicrobial activities. nih.gov The synthesis of Schiff bases from anilines bearing methoxy (B1213986) substituents has also been explored, indicating that the electronic nature of the amine can influence the properties of the resulting imine. mdpi.com

Hydrazone Formation: Similarly, reacting the aldehyde with a hydrazide (R-C(O)NHNH₂) yields a hydrazone. This reaction is robust and often proceeds with high yield. A study on the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide resulted in the formation of the corresponding Schiff base hydrazone, N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. nih.gov This highlights the general applicability of this condensation reaction to substituted benzaldehydes.

A representative reaction scheme for hydrazone formation is shown below:

Reaction of this compound with a hydrazide to form a hydrazone.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine (B178648) derivative (e.g., 2-methoxybenzohydrazide) | Corresponding Hydrazone | Condensation |

Oxidation and Reduction Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde group of this compound into a carboxylic acid. This transformation yields 5-Chloro-3-methoxy-2-propoxybenzoic acid, a potentially valuable intermediate for the synthesis of esters and amides.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-Chloro-3-methoxy-2-propoxyphenyl)methanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for this reduction.

| Starting Material | Transformation | Reagent Example | Product |

| This compound | Oxidation | Potassium Permanganate | 5-Chloro-3-methoxy-2-propoxybenzoic acid |

| This compound | Reduction | Sodium Borohydride | (5-Chloro-3-methoxy-2-propoxyphenyl)methanol |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensation, Horner-Wadsworth-Emmons, Michael Addition)

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton.

Aldol Condensation: this compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed or mixed aldol condensation with a ketone or another aldehyde that possesses α-hydrogens. magritek.com For example, reaction with a ketone like acetone (B3395972) in the presence of a base would lead to a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. magritek.comorientjchem.org This reaction is a powerful tool for constructing larger, more complex molecules. orientjchem.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides a reliable method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.org this compound can react with a phosphonate (B1237965) ylide, generated by deprotonating a phosphonate ester, to form a substituted alkene. The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org

Michael Addition: While the aldehyde itself is not a Michael donor or acceptor, its derivatives can participate in this reaction. For instance, an α,β-unsaturated ketone formed via an aldol condensation of this compound could serve as a Michael acceptor. Nucleophiles can then add to the β-carbon of the unsaturated system. The Michael addition is a key step in the synthesis of various pharmacologically relevant molecules, including derivatives of γ-aminobutyric acid (GABA). mdpi.com

Derivatization for Pharmacological Enhancement

Modification of the this compound structure through derivatization is a key strategy for enhancing its pharmacological potential.

Formation of Nitrogen Heterocycles

Nitrogen-containing heterocycles are prevalent in many pharmaceuticals. nih.gov this compound is a useful precursor for synthesizing such structures. For example, condensation with a 1,2-phenylenediamine derivative could lead to the formation of a benzimidazole (B57391) ring system. researchgate.net The substituents on the benzaldehyde (B42025) ring would be incorporated into the final heterocyclic product, influencing its biological activity.

Introduction of Aliphatic and Heterocyclic Rings

The introduction of additional ring systems can significantly impact the pharmacological profile of a molecule. The aldehyde functional group of this compound can be used as a handle to append various aliphatic and heterocyclic moieties. For example, a Knoevenagel condensation with an active methylene (B1212753) compound containing a ring, followed by further cyclization reactions, can lead to complex polycyclic structures. The synthesis of various heterocyclic compounds often relies on the reactivity of functional groups like the aldehyde.

| Derivatization Strategy | Example Reaction | Potential Product Class |

| Formation of Nitrogen Heterocycles | Condensation with o-phenylenediamine | Substituted Benzimidazoles |

| Introduction of Heterocyclic Rings | Knoevenagel condensation followed by cyclization | Polycyclic Heterocycles |

Strategies for Modulating Physicochemical Properties via Alkyl Chain Modifications

The physicochemical properties of benzaldehyde derivatives, such as solubility, crystallinity, and boiling point, can be strategically modulated by altering the length and branching of their alkyl chains. While specific research on the alkyl chain modification of this compound is not extensively documented, the principles can be inferred from studies on structurally similar compounds, such as 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.

The introduction of different alkyl groups in place of the propoxy group can influence the molecule's lipophilicity and steric profile. For instance, increasing the length of the alkyl chain generally leads to higher lipophilicity, which can affect the compound's solubility in various solvents and its interaction with biological membranes. The synthesis of such derivatives often involves the reaction of the corresponding 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) with various alkyl halides in the presence of a base.

Research on related o-hydroxybenzamide structures has demonstrated that the synthesis of various alkoxy derivatives can be achieved with good yields. For example, the reaction of 5-chloro-2-hydroxy-N-phenylbenzamide with different chloro-substituted acid ethyl esters can produce a range of alkoxy derivatives. researchgate.net These studies indicate that modifying the alkyl chain is a viable strategy for fine-tuning the compound's properties.

Table 1: Hypothetical Physicochemical Property Changes in 5-Chloro-3-methoxy-2-alkoxybenzaldehyde Derivatives Based on Alkyl Chain Modification

| Alkoxy Group | Expected Change in Lipophilicity (LogP) | Expected Effect on Aqueous Solubility | Expected Effect on Boiling Point |

| Methoxy | Lower | Higher | Lower |

| Ethoxy | Moderate | Moderate | Moderate |

| Propoxy (Reference) | Reference | Reference | Reference |

| Butoxy | Higher | Lower | Higher |

| Pentoxy | Significantly Higher | Significantly Lower | Significantly Higher |

Derivatization for Analytical Applications

For analytical purposes, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization of the aldehyde functional group is a common strategy to enhance detection and improve separation. Benzaldehydes, including this compound, can be derivatized to introduce a chromophore or fluorophore, making them more amenable to UV-Vis or fluorescence detection.

A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of an aldehyde with DNPH in an acidic medium yields a stable 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be readily quantified by HPLC with UV detection. cymitquimica.comresearchgate.net This method is standard for the analysis of various aldehydes in environmental and biological samples.

Another effective derivatization reagent is N-acetylhydrazine acridone (B373769) (AHAD). Derivatization with AHAD produces a highly fluorescent derivative, allowing for sensitive detection using HPLC with a fluorescence detector (HPLC-FL). ncert.nic.insielc.com This method offers the advantage of high sensitivity, which is crucial for trace-level analysis. The reaction is typically carried out under mild conditions, for example, at 40°C for 30 minutes with an acid catalyst. ncert.nic.insielc.com

Table 2: Derivatization Reagents for Analytical Applications of Benzaldehydes

| Derivatizing Reagent | Reaction Product | Detection Method | Key Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV | Well-established, robust method. cymitquimica.comresearchgate.net |

| N-acetylhydrazine acridone (AHAD) | Fluorescent hydrazone | HPLC-FL | High sensitivity, suitable for trace analysis. ncert.nic.insielc.com |

The selection of the derivatization strategy depends on the required sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. For the analysis of this compound, either of these methods could be adapted to develop a validated quantitative assay.

Advanced Analytical Characterization Techniques for 5 Chloro 3 Methoxy 2 Propoxybenzaldehyde and Its Congeners

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 5-Chloro-3-methoxy-2-propoxybenzaldehyde. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the methoxy (B1213986) and propoxy groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aldehyde proton typically appears as a singlet in the downfield region, around 9.8-10.5 ppm. The aromatic protons will show characteristic splitting patterns (doublets or singlets) depending on their positions relative to the substituents. The methoxy group protons will appear as a sharp singlet, while the propoxy group will show a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum (190-200 ppm). The aromatic carbons will have signals in the range of 110-160 ppm, with their exact chemical shifts determined by the attached substituents. The carbons of the methoxy and propoxy groups will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | - |

| Aromatic-H | 7.0 - 7.5 | Doublet/Singlet | 2-3 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

| Propoxy (-OCH₂CH₂CH₃) | 3.9 - 4.1 | Triplet | 6-7 |

| Propoxy (-OCH₂CH₂CH₃) | 1.7 - 1.9 | Sextet | 6-7 |

| Propoxy (-OCH₂CH₂CH₃) | 0.9 - 1.1 | Triplet | 7-8 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-Cl) | 125 - 130 |

| Aromatic (C-OCH₃) | 155 - 160 |

| Aromatic (C-OPr) | 150 - 155 |

| Aromatic (C-H) | 110 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

| Propoxy (-OCH₂) | 70 - 75 |

| Propoxy (-CH₂-) | 20 - 25 |

| Propoxy (-CH₃) | 10 - 15 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A strong, sharp peak between 1680 and 1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C-O stretching of the ether linkages (methoxy and propoxy) would produce strong bands in the region of 1000-1300 cm⁻¹. The presence of the C-Cl bond is indicated by a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Aldehyde C-H Stretch | 2720, 2820 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether C-O Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, enabling the analysis of the compound in complex mixtures. The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl group (-CHO), the alkoxy groups, and the chlorine atom.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ¹²C, ³⁵Cl) | Description |

| [M]⁺ | 228.06 | Molecular Ion |

| [M+2]⁺ | 230.06 | Isotope Peak due to ³⁷Cl |

| [M-CHO]⁺ | 199.03 | Loss of formyl radical |

| [M-OCH₃]⁺ | 197.04 | Loss of methoxy radical |

| [M-OC₃H₇]⁺ | 169.01 | Loss of propoxy radical |

| [M-Cl]⁺ | 193.08 | Loss of chlorine radical |

Pharmacological and Biological Activity Profiling of 5 Chloro 3 Methoxy 2 Propoxybenzaldehyde Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of benzaldehyde (B42025) derivatives is an active area of research. The presence of substituents such as chloro, methoxy (B1213986), and propoxy groups on the benzene (B151609) ring can significantly influence their biological activity. Studies on structurally similar compounds provide a basis for understanding the potential antimicrobial effects of 5-Chloro-3-methoxy-2-propoxybenzaldehyde derivatives.

Antibacterial Efficacy against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial activity of substituted benzaldehydes and their derivatives, such as Schiff bases and chalcones, has been evaluated against a range of pathogenic bacteria. For high antibacterial activity, substituents are generally required on the benzaldehyde or salicylaldehyde (B1680747) ring. nih.gov The effects of these substitutions can vary dramatically and are not always predictable across different microbial species. nih.gov

Escherichia coli : Studies on Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated antibacterial activity against E. coli. For instance, one derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed a minimum inhibitory concentration (MIC) of 1.6 μg/mL against E. coli. nih.gov Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have also exhibited activity against E. coli. rsc.org However, some studies have found that certain benzaldehyde derivatives show only mild activity against this Gram-negative bacterium. nih.gov

Staphylococcus aureus : Derivatives of 5-chloro-salicylaldehyde have shown efficacy against S. aureus. One Schiff base derivative displayed an MIC of 3.4 μg/mL against this Gram-positive bacterium. nih.gov Chalcone (B49325) derivatives of 3-benzyloxy-4-methoxybenzaldehyde (B16803) have also demonstrated antibacterial action against S. aureus. orientjchem.org Additionally, some 2-benzylidene-3-oxobutanamide derivatives have shown very good growth inhibition against methicillin-resistant S. aureus (MRSA). nih.gov

Pseudomonas aeruginosa : This bacterium is often found to be the least sensitive to antimicrobial agents. nih.govresearchgate.net However, some studies have reported activity. For example, certain aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde have shown activity against P. aeruginosa. rsc.org Furthermore, specific benzaldehydes have been shown to inhibit quorum sensing in P. aeruginosa, which is crucial for its virulence and biofilm formation. nih.gov

Table 1: Antibacterial Activity of Structurally Related Benzaldehyde Derivatives

| Compound Type | Target Strain | Activity/MIC | Reference |

|---|---|---|---|

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | MIC: 1.6 μg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | MIC: 3.4 μg/mL | nih.gov |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | Escherichia coli | Active | rsc.org |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | Staphylococcus aureus | Active | rsc.org |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | Pseudomonas aeruginosa | Active | rsc.org |

| Chalcone of 3-benzyloxy-4-methoxybenzaldehyde | Staphylococcus aureus | Active | orientjchem.org |

Antifungal Properties

The antifungal properties of substituted benzaldehydes have also been a subject of investigation. The presence of an ortho-hydroxyl group on the aromatic ring appears to enhance antifungal activity. nih.gov

Studies have shown that halogenated, nitro-substituted, and hydroxylated salicylaldehydes can display potent activity against various fungi. nih.gov For instance, 4,6-dimethoxysalicylaldehyde (B1329352) has shown considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae. nih.govresearchgate.net Schiff bases derived from 5-chloro-salicylaldehyde have also been assayed for antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov One such derivative showed an MIC of 47.5 μg/mL against A. niger. nih.gov The mechanism of action for some benzaldehydes is thought to be the disruption of cellular antioxidation. nih.gov

Table 2: Antifungal Activity of Structurally Related Benzaldehyde Derivatives

| Compound Type | Target Fungus | Activity/MIC | Reference |

|---|---|---|---|

| 4,6-dimethoxysalicylaldehyde | Candida albicans | Considerable activity | nih.govresearchgate.net |

| 4,6-dimethoxysalicylaldehyde | Saccharomyces cerevisiae | Slight activity | nih.govresearchgate.net |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | MIC: 47.5 μg/mL | nih.gov |

Anticancer and Antiproliferative Activity Investigations

Substituted benzaldehyde derivatives have emerged as a promising class of compounds in the search for new anticancer agents. Their biological effects have been evaluated against various cancer cell lines, and some have been found to inhibit specific cellular pathways involved in cancer progression.

Cytotoxicity against Human Cancer Cell Lines (e.g., Glioblastoma, Ovarian, Colon, Lung Adenocarcinoma, Prostate, Breast)

The cytotoxic effects of benzaldehyde derivatives have been documented across a range of human cancer cell lines.

Glioblastoma : Benzimidazole (B57391) analogues have been shown to sensitize glioblastoma cell lines to treatment with mafosfamide. nih.gov

Ovarian Cancer : Chalcone derivatives have demonstrated cytotoxic and anti-proliferative effects against high-grade serous ovarian cancer (HGSOC) cell lines, with some compounds exhibiting IC50 concentrations lower than 25 µM. researchgate.net

Colon Cancer : Cinnamaldehyde-based chalcone derivatives have been investigated for their potential to inhibit the growth of human Caco-2 colon cancer cells. mdpi.comnih.gov One such derivative showed an IC50 of 32.19 ± 3.92 µM. mdpi.comnih.gov Additionally, certain guanidine (B92328) derivatives have shown strong activity against the HCT-116 colon cancer cell line. researchgate.net

Lung Adenocarcinoma : A Schiff base derived from 2-chlorobenzaldehyde (B119727) exhibited significant anticancer properties against the human lung cancer cell line A549. researchgate.net Novel benzofuran-based 1,2,3-triazole conjugate derivatives have also been screened for activity against A-549 cells. mdpi.com

Prostate Cancer : N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown cytotoxic effects on both androgen-dependent and -independent prostate cancer cell lines, with IC50 values ranging from 2.5 to 6.5 μM. bhu.ac.in Another compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, also displayed significant anti-tumor activities against various prostate cancer cell lines. chemsociety.org.ng

Breast Cancer : Chalcones derived from a natural precursor have shown significant inhibitory effects against the growth of MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines. mdpi.com For example, two chalcones had IC50 values of 4.19 ± 1.04 µM and 3.30 ± 0.92 µM against MCF-7 cells. mdpi.com

Table 3: Cytotoxicity of Structurally Related Benzaldehyde Derivatives against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chalcone derivatives | Ovarian (HGSOC) | < 25 | researchgate.net |

| Cinnamaldehyde-based chalcone | Colon (Caco-2) | 32.19 ± 3.92 | mdpi.comnih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Prostate (PC-3) | 2.5 | bhu.ac.in |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | Prostate (DU-145) | 6.5 | bhu.ac.in |

| Chalcone derivatives | Breast (MCF-7) | 3.30 ± 0.92 | mdpi.com |

Inhibition of Specific Cellular Pathways (e.g., Aldehyde Dehydrogenase isoforms ALDH1A1, ALDH1A3, ALDH3A1; Phosphatidylcholine-specific phospholipase C (PC-PLC); NLRP3 Inflammasome)

Aldehyde Dehydrogenase (ALDH) Inhibition : The aldehyde dehydrogenase (ALDH) superfamily of enzymes is implicated in cancer cell survival and resistance to chemotherapy. Consequently, ALDH inhibitors are of significant interest.

ALDH1A1, ALDH1A3, ALDH3A1 : Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3, an isoform overexpressed in several cancers. Two such compounds were found to be potent and selective inhibitors of ALDH1A3 with IC50 values of 0.23 and 1.29 µM. Other studies have focused on developing selective inhibitors for ALDH3A1 to enhance the cytotoxicity of drugs like cyclophosphamide. nih.gov

NLRP3 Inflammasome Inhibition : The NLRP3 inflammasome is involved in inflammatory processes that can contribute to disease. nih.gov A new chemical scaffold has been designed to create selective inhibitors of the NLRP3 inflammasome, with one lead compound showing an IC50 of 0.30 ± 0.01 μM. nih.gov

Other Reported Biological Activities

Beyond antimicrobial and anticancer effects, derivatives of substituted benzaldehydes have been explored for other biological activities. For instance, Schiff bases are known to possess a wide spectrum of applications, including anti-inflammatory and antioxidant activities. Some benzaldehydes are also recognized for their insecticidal properties. researchgate.net

Antioxidant Activity

Derivatives of salicylaldehyde benzoylhydrazone, which share a core structural motif with the target compound, have been investigated for their antioxidant properties. A study on 3-methoxy derivatives of salicylaldehyde benzoylhydrazone revealed their capability to counteract oxidative stress. nih.gov These compounds demonstrated notable reactivity against superoxide (B77818) radicals and hypochlorous anions, with C50 values less than 3.7 μmol/L, although their activity against hydroxyl radicals was moderate (C50 > 50 μmol/L). nih.gov Further experiments confirmed a direct interaction with reactive oxygen species (ROS). nih.gov The antioxidant activity of these derivatives was stabilized and protected when encapsulated into chitosan-alginate particles. nih.gov

Similarly, studies on bromophenol derivatives, which also feature substituted benzene rings, have shown significant antioxidant potential. Certain methylated and acetylated bromophenol derivatives were found to mitigate hydrogen peroxide-induced oxidative damage and ROS generation in human keratinocytes. mdpi.com

Research on pyrrolo[2,3-b]quinoxaline derivatives has also highlighted their potential as radical scavengers. One particular derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was identified as a potent antioxidant in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org

Table 1: Antioxidant Activity of Related Benzaldehyde Derivatives

| Compound Class | Radical Scavenged | Potency (C50) | Reference |

|---|---|---|---|

| 3-methoxy salicylaldehyde benzoylhydrazones | Superoxide radical, hypochlorous anion | < 3.7 μmol/L | nih.gov |

| 3-methoxy salicylaldehyde benzoylhydrazones | Hydroxyl radicals | > 50 μmol/L | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of benzaldehyde derivatives has been explored through various studies. Two derivatives isolated from the marine fungus Eurotium sp. SF-5989, flavoglaucin (B158435) and isotetrahydro-auroglaucin, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov These compounds were shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Their mechanism of action involves the inactivation of the nuclear factor-κB (NF-κB) pathway and is linked to the induction of heme oxygenase-1 (HO-1) expression. nih.gov

Furthermore, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which shares a substituted benzyl (B1604629) component, was found to reduce inflammatory responses in activated microglial cells. nih.gov LX007 inhibited LPS-stimulated production of NO and PGE2, as well as the expression of iNOS and COX-2. nih.gov This anti-inflammatory effect is mediated by the downregulation of MAPK and NF-κB activation. nih.gov

Thiazole (B1198619) derivatives have also been investigated for their anti-inflammatory properties. For instance, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) was shown to suppress inflammatory reactions in microglial cells by regulating NLRP3-mediated signaling pathways. bmbreports.org

Table 2: Anti-inflammatory Activity of Related Benzaldehyde Derivatives

| Compound/Derivative | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Flavoglaucin & Isotetrahydro-auroglaucin | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and PGE2 production; Suppression of iNOS and COX-2 expression | Inactivation of NF-κB pathway; Induction of HO-1 | nih.gov |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | LPS-activated primary microglial cells | Inhibition of NO and PGE2 production; Suppression of iNOS and COX-2 expression | Downregulation of MAPKs and NF-κB activation | nih.gov |

Allosteric Modulation of Hemoglobin

Aromatic aldehydes, particularly derivatives of vanillin (B372448), have been identified as potent allosteric modulators of hemoglobin (Hb). nih.govresearchgate.net This activity is of significant interest for the treatment of sickle cell disease, as these compounds can increase the oxygen affinity of hemoglobin, thereby preventing the polymerization of sickle hemoglobin (HbS). nih.govnih.gov The aldehyde moiety of these compounds forms a reversible Schiff-base with the N-terminal αVal1 amines of the two Hb α-chains. nih.gov

Structure-based design has led to the development of vanillin derivatives with enhanced antisickling activity. nih.gov For example, modifications to the vanillin structure have been made to introduce interactions that perturb the HbS polymer-stabilizing αF-helix. nih.gov X-ray crystallography has been instrumental in understanding the binding modes of these derivatives to hemoglobin. nih.gov

The allosteric modulation of hemoglobin by these effectors shifts the oxygen equilibrium curve to the left, indicating a higher oxygen affinity. nih.govresearchgate.net This stabilization of the high-affinity 'R' state of hemoglobin is a key therapeutic strategy. researchgate.net

Table 3: Allosteric Modulators of Hemoglobin

| Compound Class | Mechanism of Action | Key Effect | Therapeutic Application | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes (Vanillin Derivatives) | Reversible Schiff-base formation with Hb α-chains | Increases hemoglobin oxygen affinity | Sickle Cell Disease | nih.govresearchgate.net |

| Modified Vanillin Derivatives | Perturbation of HbS polymer-stabilizing αF-helix | Enhanced antisickling activity | Sickle Cell Disease | nih.gov |

Platelet Aggregation Inhibition

Various benzaldehyde and related derivatives have been investigated for their ability to inhibit platelet aggregation. For example, cinnamaldehyde (B126680) has been shown to inhibit collagen- and thrombin-induced platelet aggregation in vitro in a concentration-dependent manner. nih.gov In vivo studies in rodents also demonstrated its antithrombotic activity, which is attributed to its anti-platelet aggregation effects. nih.gov

Another class of compounds, thiazole derivatives, has also shown promise as platelet aggregation inhibitors. healthbiotechpharm.org A novel 4-piperidone-based thiazole derivative was found to inhibit both collagen- and ADP-induced platelet aggregation, potentially through the inhibition of secondary aggregation pathways like lipoxygenase and cyclooxygenase. healthbiotechpharm.org

Furthermore, research into tiaramide (B1203770) derivatives led to the discovery of potent platelet aggregation inhibitors where the activity was found to be dependent on the piperazine (B1678402) moiety. acs.org Simple addition of benzaldehyde to reaction mixtures in these studies led to the formation of corresponding hydrazones, indicating the reactivity of the benzaldehyde group in creating diverse chemical entities. acs.org

Table 4: Platelet Aggregation Inhibitory Activity of Related Compounds

| Compound/Derivative Class | Agonist | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Cinnamaldehyde | Collagen, Thrombin | Concentration-dependent inhibition of platelet aggregation in vitro and in vivo | Anti-platelet aggregation activity | nih.gov |

| 4-piperidone-based thiazole derivative | Collagen, ADP | Inhibition of platelet aggregation | Inhibition of lipoxygenase and cyclooxygenase pathways | healthbiotechpharm.org |

| Tiaramide derivatives | Not specified | Platelet aggregation inhibitory activity dependent on piperazine moiety | Not specified | acs.org |

Anticonvulsant Activity

The anticonvulsant properties of various heterocyclic compounds containing structural elements related to the target molecule have been evaluated. A study on hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone, which features a chloro-substituted aromatic ring, identified several compounds with significant anticonvulsant activity in the pentylenetetrazole-induced seizure test. nih.gov Notably, some of these derivatives, such as those incorporating o-methoxy-benzaldehyde, were found to be more active than the reference drug phenytoin. nih.gov

In another line of research, N-benzyl 3-methoxypropionamides have been investigated as anticonvulsant agents. nih.gov These compounds are structurally similar to a class of MES-selective anticonvulsant agents. A limited structure-activity relationship study showed that modifications, such as the replacement of a methoxy unit, led to modest differences in anticonvulsant activity. nih.gov

Furthermore, new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring have been synthesized and shown to possess anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com The most promising of these compounds demonstrated moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Table 5: Anticonvulsant Activity of Related Heterocyclic Compounds

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones | Pentylenetetrazole-induced seizure | Some derivatives more active than phenytoin | nih.gov |

| N-benzyl 3-methoxypropionamides | Maximal Electroshock (MES) | Modest differences in activity upon structural modification | nih.gov |

| Pyrrolidine-2,5-dione and thiophene hybrids | MES, 6 Hz seizure tests | Moderate inhibition of sodium and calcium channels | mdpi.com |

Monoamine Oxidase Inhibitory Activity (General for related compounds)

Monoamine oxidase (MAO) enzymes are significant targets in the treatment of neurological disorders. nih.gov Various classes of compounds with structural similarities to benzaldehydes have been evaluated for their MAO inhibitory activity.

For instance, a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides were synthesized and tested against human MAO-A and MAO-B. nih.gov Compounds with a (4-hydroxy-3-methoxybenzylidene) substitution showed submicromolar inhibition of both MAO-A and MAO-B. nih.gov This highlights the importance of the substitution pattern on the benzylidene ring for inhibitory activity.

Similarly, tosylated acyl hydrazone derivatives have been synthesized and evaluated as inhibitors of MAOs. mdpi.com Certain compounds within this series displayed potent and reversible competitive inhibition of MAO-A and MAO-B. mdpi.com

Furthermore, studies on 2,1-benzisoxazole derivatives have identified potent and selective MAO-B inhibitors. nih.gov The substitution pattern on the benzisoxazole ring system was found to be crucial for potent MAO-B inhibition. nih.gov Chalcone derivatives have also been identified as a promising scaffold for the design of MAO inhibitors. eurekaselect.com

Table 6: Monoamine Oxidase Inhibitory Activity of Related Compound Classes

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Quinazolyl hydrazine (B178648) derivatives | MAO-A, MAO-B | Submicromolar inhibition by (4-hydroxy-3-methoxybenzylidene) substituted compounds | nih.gov |

| Tosylated acyl hydrazone derivatives | MAO-A, MAO-B | Reversible competitive inhibition | mdpi.com |

| 2,1-Benzisoxazole derivatives | MAO-B | Potent and selective inhibition | nih.gov |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Substituent Position and Nature on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can substantially modulate its properties. researchgate.netresearchgate.net The chloro group at the 5-position of the benzaldehyde (B42025) ring primarily exerts a strong electron-withdrawing inductive effect. researchgate.net This effect can increase the electrophilicity of other parts of the molecule and influence its interaction with target proteins. researchgate.net

Furthermore, chlorine substitution often enhances the lipophilicity of a compound, which can improve its ability to cross cellular membranes. researchgate.net In many cases, a chlorine atom is crucial for significant biological activity, acting as a modulator that can either enhance or diminish the compound's potency depending on its position and the specific biological target. researchgate.net For example, in some molecular scaffolds, a chloro substituent can enhance activity by increasing interaction with the target binding site or by preventing metabolic hydroxylation, which might otherwise lead to inactive metabolites. researchgate.net

Alkoxy groups, such as methoxy (B1213986) (-OCH3) and propoxy (-OCH2CH2CH3), are common in bioactive molecules and can significantly influence their activity. The methoxy group at the 3-position and the propoxy group at the 2-position of the benzaldehyde ring can affect the molecule's binding affinity and selectivity. nih.gov

The presence of methoxy groups has been shown to be essential for the biological activity in certain classes of compounds. mdpi.comresearchgate.net In studies of cholinesterase inhibitors, the position of methoxy and hydroxyl groups on a benzaldehyde scaffold was found to be a key determinant of inhibitory potential. rsc.orgmdpi.com For instance, some research has indicated that methoxy substitution can decrease the inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org In other contexts, such as in ALDH1A3 inhibitors, a methoxy group introduced at a meta position relative to the aldehyde can influence the remaining enzymatic activity, highlighting the positional importance of this substituent. nih.gov The larger propoxy group contributes more significantly to the molecule's lipophilicity and can introduce steric effects that influence how the compound fits into a protein's binding pocket.

The benzene (B151609) ring itself is a critical pharmacophoric feature, providing a rigid scaffold and participating in non-covalent interactions like π-stacking with aromatic amino acid residues in protein targets. jocpr.com Modifying or replacing the central aromatic ring is a common strategy in drug design to improve efficacy, selectivity, and pharmacokinetic properties. jocpr.com

Scaffold Diversification Strategies for Enhanced Potency and Selectivity

Scaffold diversification involves systematically modifying a core molecular structure to explore chemical space and optimize biological activity. For benzaldehyde-based compounds, several strategies are employed to enhance potency and selectivity. One approach involves extending the benzaldehyde moiety by linking it to another benzene ring, which can enhance affinity for an enzyme's active site through increased intermolecular binding interactions. mdpi.com

In the design of selective ALDH1A3 inhibitors, for instance, a benzyloxybenzaldehyde scaffold was identified as highly potent. nih.govnih.gov The nature of the linker between the two aromatic rings was found to be critical; a methyloxy (-CH2O-) linker contributed to a remarkable increase in inhibitory activity compared to an ester linker. mdpi.com This highlights how modifications distant from the primary aldehyde group can have profound effects on biological function. Ring addition, cleavage, and expansion are other powerful strategies that can generate structurally distinct and sp3-rich scaffolds from a parent molecule, leading to compounds with diverse functional effects. whiterose.ac.uk

Pharmacophore Modeling and Validation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. niscpr.res.in A typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. niscpr.res.in

For enzyme inhibitors, a pharmacophore model might consist of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings arranged in a specific geometric configuration. niscpr.res.in Once developed, these models are validated to ensure they can accurately distinguish between active and inactive compounds. niscpr.res.in A validated pharmacophore can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the desired structural features and are likely to be active against the target of interest. niscpr.res.in This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Correlation between Structural Features and Specific Enzyme Inhibition or Receptor Modulation

The specific arrangement of substituents on the benzaldehyde ring directly correlates with its ability to inhibit specific enzymes or modulate receptor activity. Structure-activity relationship studies have provided detailed insights into these correlations for various targets.

For example, in the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in cancer cell biology, the benzyloxybenzaldehyde scaffold proved to be highly effective. nih.govnih.govscilit.com The data in the table below, derived from a study on benzyloxybenzaldehyde derivatives, illustrates the importance of specific structural features.

| Compound | Key Structural Features | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| ABMM-15 | Benzyloxybenzaldehyde scaffold, 4-chlorobenzyl group | ALDH1A3 | 0.23 | nih.govnih.gov |

| ABMM-16 | Benzyloxybenzaldehyde scaffold, 4-chlorobenzyl group, meta-methoxy group | ALDH1A3 | 1.29 | nih.govnih.gov |

| IND-30 | Indole scaffold with para-hydroxy substituted benzylidene | Acetylcholinesterase (AChE) | 4.16 | rsc.orgresearchgate.net |

| IND-24 | Indole scaffold with meta-hydroxy substituted benzylidene | Acetylcholinesterase (AChE) | 12.54 | rsc.org |

| Compound 7a | Picolinamide (B142947) scaffold with dimethylamine (B145610) side chain | Acetylcholinesterase (AChE) | 2.49 | nih.govresearchgate.net |

This table presents a selection of research findings on related compounds to illustrate structure-activity relationships.

The data shows that for ALDH1A3 inhibition, compound ABMM-15 was the most potent. nih.govnih.gov The addition of a methoxy group at the meta-position in ABMM-16 resulted in a more than five-fold decrease in potency, demonstrating the high sensitivity of the enzyme's active site to subtle structural changes. nih.govnih.gov

Similarly, in the context of cholinesterase inhibitors for Alzheimer's disease, the position of a hydroxyl group on the benzylidene ring was critical. rsc.orgresearchgate.net A para-hydroxy group (IND-30 ) conferred the highest potency against AChE, while moving it to the meta position (IND-24 ) reduced activity. rsc.org Replacing the benzaldehyde core with a picolinamide structure, as in Compound 7a , also yielded potent AChE inhibition, indicating that the core scaffold is as important as the peripheral substituents. nih.govresearchgate.net These examples underscore the direct and predictable relationship between specific structural features and the modulation of enzyme or receptor function.

Mechanistic Investigations into the Biological Action of 5 Chloro 3 Methoxy 2 Propoxybenzaldehyde Derivatives

Molecular Interactions with Biological Targets

The efficacy of 5-Chloro-3-methoxy-2-propoxybenzaldehyde derivatives is rooted in their ability to interact with specific biological molecules, triggering a cascade of cellular events. These interactions are diverse and target various components of cellular machinery, from enzymes to cell membranes.

While specific studies on the interaction of this compound with bacterial enzymes and cell membranes are not extensively detailed in the provided search results, the general principles of how small molecules interact with bacterial targets can be inferred. Small molecules can disrupt bacterial cell integrity by interfering with the synthesis of the cell wall or by altering the permeability of the cell membrane. Additionally, they can inhibit essential bacterial enzymes involved in critical metabolic pathways, thereby halting bacterial growth and proliferation. The presence of chloro, methoxy (B1213986), and propoxy groups on the benzaldehyde (B42025) scaffold suggests potential for both hydrophobic and electrostatic interactions with bacterial protein targets.

A significant area of research for benzaldehyde derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is a key mechanism for eliminating malignant cells.

Derivatives of a related compound, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, have demonstrated the ability to induce apoptosis. nih.gov Specifically, compounds designated as 5f and 5g were shown to be potent activators of caspase-3, a critical enzyme in the apoptotic cascade. nih.gov In pancreatic cancer cells (Panc-1), these compounds led to a significant overexpression of caspase-3, suggesting they trigger the cell's self-destruction pathway. nih.gov This pro-apoptotic potential is a hallmark of many anticancer agents.

Another naphthalene (B1677914) derivative, MS-5, has been shown to induce apoptosis in human pancreatic cancer BxPC-3 cells. biomolther.org Treatment with MS-5 resulted in an increased population of apoptotic cells, cleavage of caspases and poly (ADP-ribose) polymerase (PARP), and a decrease in the anti-apoptotic protein Bcl-xL. biomolther.org Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has been found to induce apoptosis in human leukemia K562 cells by down-regulating the Bcl-2 protein, which shifts the balance towards cell death. nih.gov These findings highlight the common strategy of targeting apoptosis pathways in cancer therapy.

Table 1: Apoptotic Activity of Related Benzaldehyde Derivatives

| Compound | Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| 5f and 5g (5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides) | Panc-1 (Pancreatic Cancer) | Caspase-3 Activation | Significant overexpression of caspase-3 protein. nih.gov |

| MS-5 (Naphthalene derivative) | BxPC-3 (Pancreatic Cancer) | ROS Modulation, Caspase Activation | Increased apoptotic cells, cleavage of caspases and PARP, downregulation of Bcl-xL. biomolther.org |

The chemical structure of this compound, featuring an aldehyde group, a chloro substituent, a methoxy group, and a propoxy group, provides multiple points for interaction with biological macromolecules. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic groups in proteins, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues.

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying both endogenous and exogenous aldehydes. mdpi.com Certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with poor prognosis. mdpi.com This makes them attractive targets for the development of selective inhibitors.

Benzaldehyde derivatives have been investigated for their ability to modulate ALDH activity. mdpi.com The benzaldehyde moiety itself can interact with aromatic and nucleophilic amino acids in the catalytic center of ALDH enzymes. mdpi.com The development of selective inhibitors against specific ALDH isoforms like ALDH1A3 is an active area of research, with the goal of creating new cancer treatment options. mdpi.com The design of such inhibitors often involves modifying the benzaldehyde scaffold to achieve higher potency and selectivity.

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that generates important second messengers, diacylglycerol (DAG) and phosphocholine, from phosphatidylcholine. semanticscholar.org This enzyme is implicated in various pathological conditions, including cancer and inflammation. semanticscholar.org

While direct inhibition of PC-PLC by this compound has not been explicitly reported in the provided search results, the general class of small molecules is being explored for this purpose. Inhibitors of PC-PLC from Bacillus cereus (PC-PLCBc) have been developed, and some have shown promise as potential therapeutic agents. semanticscholar.org The mechanism of inhibition often involves interaction with the enzyme's active site, which contains zinc ions. semanticscholar.org For example, univalent anions can coordinate with these zinc ions, thereby inhibiting the enzyme's activity. semanticscholar.org

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.gov

Derivatives of 5-chloro-2-methoxybenzoic acid have been developed as novel inhibitors of the NLRP3 inflammasome. nih.gov One such derivative, JC-171, has shown to be a selective inhibitor with in vivo activity. nih.gov These inhibitors can directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. nih.gov This leads to a reduction in the production of IL-1β and a dampening of the inflammatory response. nih.gov The development of small molecule inhibitors targeting the NLRP3 inflammasome represents a promising therapeutic strategy for a range of inflammatory disorders. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides |

| Caspase-3 |

| MS-5 (Naphthalene derivative) |

| Poly (ADP-ribose) polymerase (PARP) |

| Bcl-xL |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) |

| Bcl-2 |

| Lysine |

| Cysteine |

| Aldehyde dehydrogenase (ALDH) |

| ALDH1A3 |

| Phosphatidylcholine-specific phospholipase C (PC-PLC) |

| Diacylglycerol (DAG) |

| Phosphocholine |

| Zinc |

| NLRP3 inflammasome |

| Caspase-1 |

| Interleukin-1β (IL-1β) |

| 5-chloro-2-methoxybenzoic acid |

Cellular Pathway Modulation

The diverse signaling pathways that benzaldehyde and its derivatives can influence are extensive. Research on various substituted benzaldehydes has revealed their capacity to interact with key cellular regulation networks. For instance, benzaldehyde has been found to inhibit major signaling pathways activated in cancer cells, such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK. researchgate.net This broad-spectrum inhibition is thought to arise from the regulation of 14-3-3 family proteins, which act as scaffolds for various signaling proteins. researchgate.net Derivatives isolated from marine fungi have also demonstrated anti-inflammatory effects through the inhibition of the nuclear factor-κB (NF-κB) pathway. nih.gov

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. A key characteristic of many CSCs is the high expression of aldehyde dehydrogenase (ALDH) enzymes. frontiersin.orgnih.gov

The aldehyde functional group of this compound makes it a potential substrate for ALDH. The ALDH enzyme family plays a crucial role in cellular detoxification by oxidizing aldehydes to less reactive carboxylic acids. frontiersin.org In CSCs, elevated ALDH activity is not only a marker but also a functional contributor to the stem-like phenotype, promoting self-renewal and differentiation. frontiersin.orgnih.gov

Furthermore, ALDH activity is implicated in resistance to certain cancer therapies by detoxifying therapeutic agents or their byproducts. nih.govnih.gov Studies on other benzaldehyde derivatives have shown a direct impact on stemness-related cellular processes. Benzaldehyde itself can suppress the transcriptional regulation of genes associated with stemness. nih.gov In a more targeted approach, benzyloxybenzaldehyde derivatives have been specifically designed as inhibitors of ALDH1A3, an isoform overexpressed in various cancers and linked to poor prognoses, indicating that the benzaldehyde scaffold is a viable starting point for developing CSC-targeting agents. mdpi.com

Table 1: Effects of Related Benzaldehyde Derivatives on Cancer Stem Cell-Associated Pathways

| Compound/Derivative Class | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|

| Benzaldehyde | Suppresses genes related to stemness | Inhibition of 14-3-3ζ interaction with H3S28ph | nih.gov |

| Benzyloxybenzaldehyde Derivatives | Selective inhibition of ALDH1A3 | Competitive binding at the enzyme's active site | mdpi.com |

Drug resistance is a major obstacle in cancer therapy, and CSCs are a significant contributor to this phenomenon. nih.gov The mechanisms are often multifactorial, involving drug efflux, enhanced DNA repair, and metabolic detoxification. nih.gov

The role of ALDH is central to chemoresistance. frontiersin.orgnih.gov By metabolizing aldehydes, which can accumulate to toxic levels following treatment with certain chemotherapies and radiation, ALDH enzymes protect cancer cells from damage. aacrjournals.org Consequently, high ALDH activity is linked to resistance against a variety of drugs. The potential for this compound to be processed by ALDH suggests it could be implicated in these resistance pathways, either as a compound that is detoxified or as a potential inhibitor that could modulate the resistance phenotype.

Beyond ALDH, other mechanisms have been identified for benzaldehyde derivatives. Research has shown that benzaldehyde can overcome treatment resistance by targeting the interaction between the protein 14-3-3ζ and a phosphorylated form of histone H3 (H3S28ph). nih.govnih.gov This interaction is implicated in promoting a state of cellular plasticity and resistance. By disrupting it, benzaldehyde can re-sensitize resistant cancer cells to treatment. nih.govnih.gov This suggests that the core benzaldehyde structure possesses the potential to counteract complex resistance mechanisms at an epigenetic level.

The innate immune system is the body's first line of defense, and its dysregulation is implicated in numerous inflammatory diseases. Inflammasomes are protein complexes that play a critical role in this system by processing pro-inflammatory cytokines like IL-1β and IL-18. nih.gov

The NF-κB signaling pathway is a crucial "priming" step for the activation of the NLRP3 inflammasome, one of the most well-characterized inflammasome complexes. mdpi.com Studies on benzaldehyde derivatives isolated from marine fungi have shown potent anti-inflammatory effects by inhibiting LPS-induced NF-κB activation. nih.gov These compounds were also found to induce the expression of heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme. nih.gov This ability to suppress a key priming signal for inflammasome activation suggests that derivatives of this compound could act as regulators of innate immune responses, potentially dampening inflammation.

The activation of the NLRP3 inflammasome itself can be modulated by various small molecules. nih.govmdpi.comresearchgate.net Some small molecules trigger activation by inducing cellular stress signals, such as the production of reactive oxygen species (ROS) or by targeting mitochondria, which can occur independently of the canonical potassium efflux pathway. bohrium.comnih.gov While there is no direct evidence for this compound, its structural features place it in a class of compounds with known immunomodulatory potential.

Reactive Toxicity Mechanisms (General for aldehydes)

Aldehydes as a chemical class are characterized by their electrophilic nature, which is central to their biological activity and toxicity. acs.orgnih.gov The carbonyl carbon of the aldehyde group is susceptible to nucleophilic attack by biological macromolecules, leading to the formation of covalent adducts and cellular damage. acs.org

The specific toxicological mechanism of an aldehyde is influenced by its chemical structure, as described by the Hard and Soft, Acids and Bases (HSAB) theory. acs.orgnih.gov

Hard Electrophiles: Saturated aldehydes are typically considered "hard" electrophiles. They preferentially react with "hard" biological nucleophiles, such as the primary amine groups on lysine residues in proteins. acs.orgnih.gov

Soft Electrophiles: In contrast, α,β-unsaturated aldehydes are "soft" electrophiles. They tend to react with "soft" nucleophiles, most notably the thiolate groups on cysteine residues in proteins. acs.orgnih.gov

This compound is a substituted aromatic aldehyde. While not an α,β-unsaturated aldehyde, the aromatic ring system influences the reactivity of the aldehyde group. The substituents on the benzene (B151609) ring (chloro, methoxy, and propoxy groups) further modulate its electrophilicity through inductive and resonance effects, which can impact its interaction with biological targets. nih.gov The primary mechanism of toxicity for such aldehydes involves the formation of adducts with proteins and nucleic acids, which can disrupt their function, induce oxidative stress, and trigger cellular damage pathways. acs.org

Table 2: General Reactive Toxicity Mechanisms of Aldehydes

| Aldehyde Class | Electrophilicity (HSAB Theory) | Primary Biological Nucleophile Target | Consequence of Interaction | Reference(s) |

|---|---|---|---|---|

| Saturated Alkanals | Hard | Lysine residues (amino groups) | Formation of Schiff bases, protein cross-linking | acs.orgnih.gov |

| α,β-Unsaturated Alkenals | Soft | Cysteine residues (thiol groups) | Michael addition, depletion of glutathione, enzyme inactivation | acs.orgnih.gov |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations